Elovl6-IN-4 -

Elovl6-IN-4

Catalog Number: EVT-10988970
CAS Number:
Molecular Formula: C20H20F3N3O3S
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Elovl6-IN-4 is derived from studies aimed at understanding the function of ELOVL6 in lipid metabolism. The compound has been investigated for its potential therapeutic applications in conditions associated with lipid dysregulation, such as obesity and metabolic disorders .

Classification

Elovl6-IN-4 is classified as a small molecule inhibitor specifically targeting the ELOVL6 enzyme. Its mechanism of action involves modulating fatty acid elongation pathways, which can have downstream effects on lipid synthesis and metabolism .

Synthesis Analysis

Methods

The synthesis of Elovl6-IN-4 typically involves organic synthesis techniques that focus on creating small molecules capable of selectively inhibiting the ELOVL6 enzyme. Various synthetic routes may be employed, including:

  • Chemical Synthesis: Utilizing standard organic chemistry techniques such as condensation reactions, cyclization, and functional group modifications.
  • Biological Screening: Compounds are often screened for their inhibitory effects on ELOVL6 activity using cell-based assays or enzyme activity assays.

Technical Details

Molecular Structure Analysis

Structure

Data

The molecular weight, chemical formula, and specific structural features remain unspecified in current sources. Future studies may provide crystallographic data or NMR analysis to elucidate its precise structure.

Chemical Reactions Analysis

Reactions

Elovl6-IN-4 primarily participates in biochemical reactions involving the inhibition of ELOVL6 activity. This inhibition affects the elongation of fatty acids, particularly impacting the synthesis of oleic acid and other long-chain fatty acids.

Technical Details

Inhibition assays are conducted using cell lysates or purified enzyme preparations to determine the potency and specificity of Elovl6-IN-4 against ELOVL6. These assays may involve measuring substrate conversion rates in the presence and absence of the inhibitor.

Mechanism of Action

Process

Elovl6-IN-4 inhibits ELOVL6 by binding to its active site or an allosteric site, thereby preventing the enzyme from catalyzing the elongation of fatty acids. This inhibition leads to a decrease in long-chain fatty acid production, which can alter lipid profiles within cells.

Data

Experimental data suggest that silencing ELOVL6 expression or inhibiting its activity can reduce cancer cell proliferation and migration rates, indicating that this pathway may be targeted for therapeutic interventions .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not provided in current literature for Elovl6-IN-4, compounds of similar nature typically exhibit moderate solubility in organic solvents and variable solubility in water based on their functional groups.

Chemical Properties

Chemical properties would include stability under physiological conditions, reactivity towards nucleophiles or electrophiles, and potential interactions with biological macromolecules. Detailed studies would be required to characterize these properties fully.

Applications

Scientific Uses

Elovl6-IN-4 is primarily utilized in research settings to explore lipid metabolism pathways and their implications in metabolic diseases. Its potential applications include:

  • Therapeutic Development: Investigating its role as a therapeutic agent for conditions like obesity and diabetes.
  • Biochemical Research: Understanding the function of ELOVL6 in lipid biosynthesis and its impact on cellular functions.
  • Cancer Research: Exploring its effects on cancer cell behavior through modulation of fatty acid metabolism .
Introduction to ELOVL6 as a Therapeutic Target

Biochemical Role of ELOVL6 in Fatty Acid Metabolism

Elongation of very long chain fatty acids protein 6 (ELOVL6) is an endoplasmic reticulum-resident enzyme that catalyzes the elongation of saturated and monounsaturated fatty acids with 12–16 carbons. Specifically, it converts:

  • Palmitic acid (C16:0) → Stearic acid (C18:0)
  • Palmitoleic acid (C16:1n-7) → cis-Vaccenic acid (C18:1n-7)
  • Oleic acid (C18:1n-9) → Eicosanoic acid (C20:1n-9) [2] [7]

This elongation represents the final rate-limiting step in de novo lipogenesis, positioning ELOVL6 as a gatekeeper for cellular membrane composition. Unlike other elongases (e.g., ELOVL5 for polyunsaturated fatty acids), ELOVL6 exclusively regulates saturated/monounsaturated fatty acid balance, directly influencing membrane fluidity, signaling lipid production, and energy storage [2] [7]. Its expression is highest in lipogenic tissues (liver, adipose tissue, pancreas), governed by transcription factors including sterol regulatory element-binding protein 1c and carbohydrate-responsive element-binding protein [2] [7].

Pathophysiological Implications of ELOVL6 Dysregulation

ELOVL6 dysregulation manifests across multiple diseases:

  • Cancer: Pancreatic ductal adenocarcinoma exhibits 3–5-fold ELOVL6 overexpression compared to normal tissue, driven by oncogenic c-MYC activation. This overexpression alters membrane rigidity and promotes proliferation, migration, and chemoresistance [1] [3] [6]. In lung adenocarcinoma, high ELOVL6 correlates with advanced tumor-node-metastasis stage and immunosuppression [8].
  • Metabolic Disease: Hepatic ELOVL6 upregulation in obesity increases C18:0/C18:1 fatty acids, driving diacylglycerol accumulation and protein kinase C ε activation. This cascade induces insulin receptor substrate 2 suppression and hepatic insulin resistance, independent of obesity severity [7].
  • Atherosclerosis: Macrophage ELOVL6 promotes foam cell formation via reactive oxygen species/AMP-activated protein kinase/Krüppel-like factor 4 signaling, accelerating plaque development [8].

Table 1: Disease-Specific Impacts of ELOVL6 Dysregulation

Disease ContextELOVL6 AlterationDownstream Consequences
Pancreatic ductal adenocarcinomaOverexpression (c-MYC driven)Increased membrane rigidity, chemoresistance, proliferation
Type 2 diabetesDiet-induced upregulationHepatic insulin resistance, impaired Akt phosphorylation
AtherosclerosisMacrophage-specific inductionFoam cell formation, vascular smooth muscle proliferation
Lung adenocarcinomaOverexpressionTumor progression, immunosuppression, reduced survival

Rationale for Pharmacological Inhibition of ELOVL6

Three key arguments support ELOVL6 inhibition:

  • Metabolic Vulnerability: Cancer cells rely on ELOVL6-mediated membrane restructuring for survival. Pancreatic ductal adenocarcinoma cells overexpressing c-MYC exhibit 89% greater ELOVL6 dependence than normal ductal cells [3] [5].
  • Chemosensitization: ELOVL6 inhibition reduces membrane cholesterol content by 40%, enhancing permeability to nanoparticle-based chemotherapeutics like Abraxane (albumin-bound paclitaxel) [1] [5].
  • Transcriptional Reprogramming: In metabolic diseases, inhibition reverses sterol regulatory element-binding protein 1c-mediated suppression of insulin receptor substrate 2, restoring insulin sensitivity without exacerbating hepatic steatosis [7]. Genetic ELOVL6 knockout mice resist diet-induced insulin resistance despite hepatic lipid accumulation, confirming target specificity [7].

Properties

Product Name

Elovl6-IN-4

IUPAC Name

(1S,5R)-3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide

Molecular Formula

C20H20F3N3O3S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)/t15-,16+,17?

InChI Key

WYCGDOXAJCYGEC-SJPCQFCGSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.